N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide
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Overview
Description
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a cyclopentanecarboxamide moiety linked to a hexyl chain and a 3-methyl-1,2,4-oxadiazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids under acidic or basic conditions.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides in the presence of a base.
Formation of the Cyclopentanecarboxamide Moiety: The cyclopentanecarboxamide group can be synthesized by reacting cyclopentanecarboxylic acid with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxadiazole ring .
Scientific Research Applications
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It is used in the development of advanced materials with specific properties such as conductivity and stability.
Biological Research: The compound is investigated for its interactions with biological systems and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopentanecarboxamide group.
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide: Similar structure but with a benzamide group instead of a cyclopentanecarboxamide group.
Uniqueness
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62347-49-3 |
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Molecular Formula |
C15H25N3O2 |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C15H25N3O2/c1-3-4-5-8-11-18(15-16-12(2)17-20-15)14(19)13-9-6-7-10-13/h13H,3-11H2,1-2H3 |
InChI Key |
WWCRDCXPJOVHNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NC(=NO1)C)C(=O)C2CCCC2 |
Origin of Product |
United States |
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